Disodium naphthyl phosphate

Beschreibung

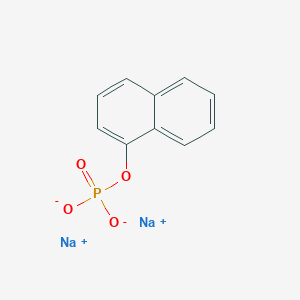

Structure

2D Structure

Eigenschaften

CAS-Nummer |

2183-17-7 |

|---|---|

Molekularformel |

C10H9NaO4P |

Molekulargewicht |

247.14 g/mol |

IUPAC-Name |

disodium;naphthalen-1-yl phosphate |

InChI |

InChI=1S/C10H9O4P.Na/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H2,11,12,13); |

InChI-Schlüssel |

JLXZPNKLKQVKHQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2OP(=O)([O-])[O-].[Na+].[Na+] |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC=C2OP(=O)(O)O.[Na] |

Andere CAS-Nummern |

2183-17-7 |

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

2650-44-4 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Derivatization of Disodium Naphthyl Phosphate

Established Synthetic Routes to Naphthyl Phosphates

The preparation of aryl phosphates, including naphthyl phosphates, has traditionally relied on well-established phosphorylation methods. These routes typically involve the reaction of a phenolic hydroxyl group, such as that in naphthol, with a suitable phosphorus-containing electrophile.

One of the most common and long-standing methods for synthesizing triaryl phosphates is the reaction of a phenol (B47542) or naphthol with phosphoryl chloride (POCl₃). This reaction is often facilitated by a metal chloride catalyst. The process involves the stepwise substitution of the chlorine atoms on the phosphoryl chloride with the aryloxy group. The resulting triaryl phosphate (B84403) can then be selectively hydrolyzed if the mono- or di-phosphate is desired, followed by conversion to the disodium (B8443419) salt.

Another key established method is the Atherton-Todd reaction. This reaction allows for the phosphorylation of nucleophiles, including phenols like naphthol. In its classic form, the reaction involves a dialkyl phosphite, a base (often a primary or secondary amine), and a halogenating agent such as carbon tetrachloride. A key advantage of this method is the in-situ generation of a reactive phosphorylating agent, which then reacts with the naphthol to form the corresponding phosphate ester. The reaction is versatile and can be adapted for various substrates.

| Method | Key Reagents | General Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Phosphoryl Chloride Reaction | Naphthol, Phosphoryl Chloride (POCl₃), Metal Chloride Catalyst | Batch processing, variable temperatures depending on substrate | Universally applied manufacturing process, suitable for large-scale production | Can produce a mixture of mono-, di-, and tri-esters requiring further separation/hydrolysis |

| Atherton-Todd Reaction | Naphthol, Dialkyl Phosphite, Base (e.g., amine), Carbon Tetrachloride | Typically mild conditions, reaction proceeds in a one-pot manner | In-situ generation of the reactive phosphorylating agent avoids handling sensitive reagents | Use of toxic chlorinated solvents like CCl₄, can require extensive work-up |

Innovations in Disodium Naphthyl Phosphate Synthesis

Recent advancements in organic synthesis have led to the development of more efficient, milder, and environmentally benign methods for the preparation of aryl phosphates. These innovations often utilize transition-metal catalysis to facilitate the formation of the crucial P-O bond.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool. One such approach involves the coupling of dialkyl phosphites with aryl boronate esters, which can be performed using microwave heating to accelerate the reaction. This method offers the advantage of using readily accessible organoboron reagents and demonstrates good tolerance for a variety of functional groups.

Copper-catalyzed methods have also been developed, such as the oxidative cross-coupling of P(O)-OH compounds (including phosphoric acid) with aryl boronic acids. These reactions provide a direct and practical route to a broad spectrum of O-aryl phosphates under relatively mild conditions.

Furthermore, modifications to established methods have been introduced. For instance, a modified Atherton-Todd reaction has been developed that uses air as a radical initiator, thereby avoiding the use of hazardous polyhalogenated solvents. These innovative approaches represent a significant step forward in the synthesis of aryl phosphates, offering improved yields, better functional group compatibility, and more sustainable reaction conditions.

| Method | Catalyst/Promoter | Key Reactants | Key Features |

|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Palladium complex | Dialkyl phosphite, Aryl boronate ester | Microwave-assisted, good functional group tolerance |

| Copper-Catalyzed Cross-Coupling | Copper catalyst | P(O)-OH compound, Aryl boronic acid | Mild conditions, direct O-arylation |

| Modified Atherton-Todd Reaction | Air (as radical initiator) | Dialkyl phosphite, Naphthol, Base | Avoids use of chlorinated solvents |

Preparation of Naphthyl Phosphate-Based Conjugates and Derivatives

The naphthyl phosphate moiety can be incorporated into larger molecules to create conjugates and derivatives with specific functions. This compound itself serves as a key reagent in derivatization reactions, particularly in histochemistry. In the presence of phosphatase enzymes, the phosphate group is cleaved, releasing 1-naphthol (B170400). This liberated naphthol can then undergo a coupling reaction with a diazonium salt in the reaction medium to form a distinctly colored azo-dye derivative. himedialabs.com This in-situ derivatization is a cornerstone of many staining protocols for detecting enzyme activity. himedialabs.com

Beyond its use as a substrate, the naphthyl phosphate structure is a component of more complex synthetic targets. For example, naphthylphosphoramidate derivatives of nucleoside analogues like stavudine (B1682478) have been synthesized. These conjugates are designed as prodrugs, where the phosphate derivative modifies the properties of the parent drug.

Furthermore, phosphates containing a binaphthyl group (derived from BINOL, 1,1'-bi-2-naphthol) are used in asymmetric synthesis. These chiral phosphate derivatives can be reacted with nucleophiles like lithium alkoxides in transesterification reactions to produce other P-chirogenic phosphates and phosphonates, demonstrating a method of derivatization that transfers axial chirality to central chirality on the phosphorus atom. researchgate.net

Synthesis of Nanostructures Utilizing this compound as a Precursor

A comprehensive search of available scientific literature did not yield specific examples or established methodologies where this compound is utilized as a primary precursor or direct building block for the synthesis of nanostructures. While the enzymatic cleavage of phosphate groups by phosphatases is a known strategy to trigger the self-assembly of other specifically designed molecules into nanostructures, this represents an indirect role for the substrate. researchgate.netnih.gov Similarly, while phosphonate (B1237965) ligands can be used to construct metal-organic frameworks (MOFs), no specific instances detailing the use of naphthyl phosphate for this purpose were identified. researchgate.netsamipubco.com Therefore, information regarding the direct use of this compound for the synthesis of nanoparticles, nanorods, or other defined nanostructures is not available within the scope of the conducted research.

Enzymatic Hydrolysis and Phosphatase Activity Profiling

Disodium (B8443419) Naphthyl Phosphate (B84403) as a Substrate for Phosphatase Enzyme Assays

Disodium naphthyl phosphate serves as a versatile substrate for the determination of both acid and alkaline phosphatase activity. himedialabs.com The enzymatic reaction involves the hydrolysis of the phosphate group from the naphthyl moiety, releasing 1-naphthol (B170400). himedialabs.com This product can then be detected through various means, making it a valuable tool in diagnostics and research. himedialabs.comscbt.com

Quantitative Spectrophotometric and Spectrofluorometric Assays

The liberation of naphthol from this compound allows for straightforward quantification using spectrophotometric and spectrofluorometric methods. In spectrophotometry, the released naphthol can be coupled with a diazonium salt to form a colored azo dye, the absorbance of which is measured to determine enzyme activity. himedialabs.com A continuous assay for acid phosphatase has been developed based on the kinetic measurement of 1-naphthol release at 320 nm in aqueous solutions. researchgate.net

Alternatively, spectrofluorometric assays offer higher sensitivity. The hydrolysis of 1-naphthyl phosphate by alkaline phosphatase produces the fluorescent product 1-naphthol, which can be monitored with an excitation wavelength of 346 nm and an emission wavelength of 463 nm. researchgate.net This fluorescence-based detection allows for the sensitive determination of phosphatase activity.

Kinetic Characterization of Phosphatase Enzymes

This compound is instrumental in characterizing the kinetic properties of phosphatase enzymes. scbt.com By measuring the rate of naphthol formation at various substrate concentrations, key kinetic parameters can be determined.

The Michaelis-Menten parameters, Kₘ (Michaelis constant) and Vₘₐₓ (maximum reaction velocity), are fundamental to understanding enzyme kinetics. These parameters can be determined by measuring the initial reaction velocities at different concentrations of this compound and fitting the data to the Michaelis-Menten equation. nih.govutah.edu For instance, the Kₘ value for human prostatic acid phosphatase with α-naphthyl phosphate has been determined to be 1.0 x 10⁻⁴ M. researchgate.net Similarly, a Kₘ of 1.01 mmol L⁻¹ was obtained for acid phosphatase using a spectrophotometric method. researchgate.net In another study, the apparent Kₘ of rat intestinal unspecific alkaline phosphatase for naphthol-As-Bi-phosphate was found to be approximately 0.26 mM. nih.gov

Table 1: Michaelis-Menten Parameters for Phosphatases Using Naphthyl Phosphate Substrates

| Enzyme | Substrate | Kₘ | Vₘₐₓ | Reference |

|---|---|---|---|---|

| Human Prostatic Acid Phosphatase | α-Naphthyl Phosphate | 1.0 x 10⁻⁴ M | Not Specified | researchgate.net |

| Acid Phosphatase | 1-Naphthyl Phosphate | 1.01 mmol L⁻¹ | 41.4 mV min⁻¹ | researchgate.net |

| Rat Intestinal Unspecific Alkaline Phosphatase | Naphthol-As-Bi-Phosphate | 0.26 mM | Not Specified | nih.gov |

This table is interactive. Click on the headers to sort the data.

This compound is also a valuable substrate for studying the kinetics of enzyme inhibition. By measuring the enzymatic activity in the presence and absence of potential inhibitors, the mechanism of inhibition can be elucidated. For example, the inhibition of alkaline phosphatase by various compounds, including pesticides and heavy metals, has been studied using 1-naphthyl phosphate as the substrate. researchgate.net The inhibitory effects of compounds like tartrate on acid phosphatase have also been characterized, with a determined Kᵢ value of 2.8 x 10⁻¹² M. researchgate.net

Differential Activity Profiling of Acid and Alkaline Phosphatases

This compound and its derivatives can be used to differentiate between the activities of acid and alkaline phosphatases. himedialabs.com These two classes of enzymes exhibit optimal activity at different pH ranges. By performing assays at acidic and alkaline pH, the relative contributions of each enzyme type in a sample can be determined. For instance, tartrate-resistant acid phosphatase has been shown to primarily hydrolyze p-nitrophenyl phosphate, while tartrate-sensitive acid phosphatase preferentially hydrolyzes 1-naphthyl phosphate, allowing for their differential assessment. researchgate.net

Application in Enzyme-Catalyzed Chemiluminescent Reactions

While less common than spectrophotometric and fluorometric assays, naphthyl phosphate derivatives can be employed in enzyme-catalyzed chemiluminescent reactions. The enzymatic dephosphorylation of a suitable naphthyl phosphate derivative can trigger a cascade of reactions leading to the emission of light. This approach is utilized in various immunoassays and nucleic acid assays where horseradish peroxidase, in conjunction with luminol (B1675438) and an enhancer like naphthols, generates a chemiluminescent signal. nih.gov

Histochemical and In-Gel Staining Techniques for Phosphatase Localization

Histochemical and in-gel staining methods utilize this compound to visualize the location of phosphatase activity directly within tissues or on electrophoresis gels. The fundamental principle is the "simultaneous coupling azo dye method". In this technique, the tissue section or gel is incubated in a solution containing the this compound substrate and a stable diazonium salt. At sites of enzyme activity, the liberated α-naphthol immediately couples with the diazonium salt, forming a colored precipitate. This precipitate marks the precise location of the phosphatase.

This method is widely applied for localizing both alkaline and acid phosphatases. For instance, it has been successfully used to demonstrate alkaline phosphatase activity in the surface epithelial cells and the upper and middle crypts of the human large intestine. The choice of diazonium salt can be varied to alter the color of the final precipitate, with common salts including Fast Blue RR, Fast Garnet GBC, and Fast Red TR.

Table 1: Examples of Azo Dye Coupling Reactions in Phosphatase Staining

| Target Enzyme | Substrate | Diazonium Salt | Result/Precipitate |

| Acid Phosphatase | α-Naphthyl phosphate | Fast Garnet GBC | Dark red-brown color |

| Alkaline Phosphatase | Sodium α-naphthyl phosphate | Fast Blue RR | Black/Dark-blue precipitate |

| Acid Phosphatase | α-Naphthyl phosphate | Fast Red TR | Azo dye absorbing at 405 nm |

Researchers have developed several modifications to standard staining protocols to improve the clarity, sensitivity, and reliability of phosphatase localization.

One significant advancement involves optimizing the staining solution to prevent the formation of precipitates that can obscure results. In an in-gel assay for acid phosphatase, it was found that adding magnesium chloride (MgCl₂) to a solution already containing α-naphthyl phosphate and Fast Garnet GBC salt caused precipitation, reducing the quality of the gel image. A simple modification, where the substrate and the diazonium salt are first dissolved and filtered before the addition of MgCl₂, was shown to reduce this precipitation, thereby enhancing the contrast and quality of the enzyme bands. nih.gov The absence of MgCl₂ altogether resulted in low-quality bands, highlighting its importance as a component that must be added at the correct step. nih.gov

Another methodological challenge arises from the potential instability of the reagents. For example, the diazonium salt Fast Red TR can undergo hydrolysis, leading to a pseudo-catalytic activity that interferes with accurate measurement. An advancement to overcome this involves monitoring the reaction at a specific wavelength (585 nm), which eliminates the need for a separate substrate-independent blank correction, streamlining the assay and improving accuracy.

The use of naphthyl phosphate-based staining has been instrumental in elucidating the expression patterns and distribution of various phosphatase isoforms, which are different forms of the same enzyme.

A study on the fungus Serendipita indica utilized an in-gel activity assay with α-naphthyl phosphate to investigate acid phosphatase (ACPase) isoforms under phosphate starvation conditions. nih.gov The technique successfully identified two distinct ACPase isoforms. nih.gov Furthermore, the study demonstrated that one isoform is secretory, as it was detected in the extracellular media and cell-wall fractions, while both were present intracellularly. nih.gov This reveals the power of the technique to differentiate not only between isoforms but also their specific cellular and extracellular locations. nih.gov

In clinical histochemistry, sodium alpha-naphthyl phosphate has been used to map alkaline phosphatase activity in tissues. Studies on the human large intestine have shown its localization in specific cell types, providing insights into the normal physiological function of the enzyme in the gut. sigmaaldrich.com Similarly, histochemical staining has revealed a progressive increase in alkaline phosphatase expression in the chondrocytes and cartilage matrix of growth plates, with activity being weakest in the proliferative zone and highest in the hypertrophic zone, reflecting the enzyme's role in bone development.

Utilization in Enzyme Purification Strategies

While this compound is primarily known as a substrate for activity assays, these assays are a critical component of enzyme purification protocols. During purification, fractions are collected from chromatographic columns, and each must be tested for phosphatase activity to identify which fractions contain the target enzyme. The rapid and reliable colorimetric reaction produced using this compound makes it an ideal tool for this screening process.

In one example, extracellular acid phosphatase from S. indica was purified using a two-step process involving ammonium (B1175870) sulfate (B86663) precipitation followed by dialysis. nih.gov The effectiveness of this strategy, which resulted in a 26-fold increase in purification, was monitored by assaying the enzyme's activity with a naphthyl phosphate-based method. nih.gov

Table 2: Purification of Extracellular Acid Phosphatase from S. indica

| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Purification (-fold) |

| Crude Filtrate | 13.5 | 1.89 | 0.14 | 1 |

| Ammonium Sulfate (40%) and Dialysis | 0.1 | 0.37 | 3.7 | 26.42 |

| Data sourced from a study on Serendipita indica. nih.gov |

Affinity chromatography is a highly specific method for purifying proteins based on their ability to bind to a particular molecule (ligand) that has been immobilized on a solid matrix. While this compound is a substrate that binds to the active site of phosphatases, its direct use as an immobilized ligand for affinity chromatography is not a commonly documented technique. Instead, its crucial role in these purification strategies is in the subsequent analysis of the collected column fractions. After a crude protein mixture is passed through an affinity column (e.g., one using a phosphate analog or inhibitor as the ligand), the bound phosphatase is eluted. This compound is then used in an enzymatic assay to test the eluted fractions, allowing researchers to pinpoint which fractions contain the purified, active enzyme.

Mechanistic Biochemical Investigations and Cellular Signaling Studies

Disodium (B8443419) Naphthyl Phosphate (B84403) in Signal Transduction Pathway Analysis

Signal transduction pathways are fundamental cellular processes that rely heavily on the phosphorylation and dephosphorylation of proteins, events largely governed by kinases and phosphatases. Disodium naphthyl phosphate serves as a critical tool for analyzing these pathways by acting as a chromogenic or fluorogenic substrate for various phosphatases. The enzymatic hydrolysis of this compound by a phosphatase yields naphthol, a product that can be detected and quantified, often through reaction with a diazonium salt to produce a colored azo dye.

This reaction allows researchers to measure the activity of specific phosphatases within a complex biological sample. By quantifying changes in phosphatase activity under different conditions—such as upon cellular stimulation or inhibition—investigators can infer the activation state and dynamics of the signaling pathways in which these enzymes participate. For instance, elevated phosphatase activity, as measured by the increased hydrolysis of this compound, can indicate the downregulation or termination of a specific signaling cascade. This makes the compound an indispensable reagent for dissecting the complex networks that control cellular communication.

Contributions to Understanding Metabolic Pathway Dynamics

The study of metabolic pathway dynamics involves understanding the rates of enzymatic reactions and how they are regulated to control the flow of metabolites. This compound contributes significantly to this field by enabling detailed kinetic studies of phosphatases, which are key enzymes in many metabolic processes, including carbohydrate metabolism and nucleotide synthesis.

By using this compound as a substrate, researchers can determine crucial kinetic parameters such as the Michaelis constant (K_m) and the catalytic constant (k_cat) for a given phosphatase. researchgate.net These parameters provide insight into the enzyme's affinity for its substrate and its maximum catalytic efficiency. For example, studies on human prostatic acid phosphatase have utilized 1-naphthyl phosphate to elucidate its cooperative binding kinetics, revealing how the enzyme's activity is modulated by substrate concentration. researchgate.net This information is vital for constructing accurate metabolic models and understanding how enzymatic activities are integrated to maintain metabolic homeostasis.

Table 1: Kinetic Parameters of Human Prostatic Acid Phosphatase (PAP) with 1-Naphthyl Phosphate

| Parameter | Value | Conditions |

| K_m | 1.01 mmol/L | pH 4.7, 25°C |

| V_max | 41.4 mV/min | pH 4.7, 25°C |

| Hill Coefficient (h) | > 1 | pH 5.5 |

This table presents kinetic data for the hydrolysis of 1-naphthyl phosphate by human prostatic acid phosphatase, indicating positive cooperativity in substrate binding. researchgate.net

Research on Enzyme-Substrate Interactions in Complex Biological Systems

This compound is a valuable tool for investigating the specific interactions between phosphatases and their substrates. The naphthyl group provides a distinct structural motif that allows for the probing of the steric and electronic requirements of an enzyme's active site.

Studies have employed both α- and β-isomers of naphthyl phosphate to characterize the substrate specificity of various phosphatases. The differential rates of hydrolysis between these two isomers can reveal important information about the architecture of the enzyme's active site. For example, tartrate-sensitive acid phosphatases preferentially hydrolyze 1-naphthyl phosphate, whereas tartrate-resistant forms may show different substrate preferences. researchgate.net This comparative approach helps in classifying different phosphatase isozymes and understanding the structural basis for their substrate recognition. Furthermore, kinetic studies using this substrate have demonstrated that enzymes like human prostatic acid phosphatase exhibit positive cooperativity, where the binding of one substrate molecule enhances the binding of subsequent molecules. researchgate.net

Studies on Phospholipase Activity Modulation by Naphthyl Phosphate

Within the scope of the surveyed scientific literature, there is no prominent research detailing the direct modulation of phospholipase activity by this compound. Studies on phospholipase modulation typically focus on interactions with lipid substrates, analogues, and other regulatory proteins. nih.govnih.govnih.gov

Investigation of Membrane-Bound Enzyme Function

Many important phosphatases are bound to or embedded within cellular membranes. Studying these enzymes in their native environment is challenging. This compound is utilized in model systems that mimic the cellular membrane to investigate the function of these enzymes. One such system involves the use of reverse micelles, which are nanosized water droplets in an organic solvent, stabilized by surfactants. These structures create a microenvironment that can encapsulate enzymes and simulate the interface of a biological membrane.

Research on human prostatic acid phosphatase has been conducted within these reverse micelle systems using 1-naphthyl phosphate as the substrate. researchgate.net Such studies allow for the determination of kinetic parameters in a non-aqueous, membrane-like environment, providing insights into how the lipid interface affects enzyme structure, function, and substrate interaction. researchgate.net

Exploration of Cellular Regulation Mechanisms through Phosphatase Activity

Phosphatases are critical regulators of a vast array of cellular processes, including cell cycle progression, growth, and apoptosis. The dysregulation of phosphatase activity is frequently associated with diseases such as cancer. nih.gov this compound provides a reliable and quantifiable means to assay the activity of these regulatory enzymes, thereby helping to elucidate their roles in cellular control.

For instance, it is used as a histochemical substrate to detect acid and alkaline phosphatase activity in tissue samples. nih.gov This application can reveal changes in enzyme expression or activity that correlate with specific physiological or pathological states. By measuring phosphatase activity, researchers can screen for potential enzyme inhibitors or activators, which could serve as therapeutic agents. Assays using this compound are fundamental to understanding how the balance of phosphorylation and dephosphorylation, controlled by phosphatases, governs the life and death of a cell.

Applications in Pharmaceutical and Biotechnological Research Platforms

High-Throughput Screening of Potential Drug Candidates Targeting Phosphatases

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for potential therapeutic activity. Disodium (B8443419) naphthyl phosphate (B84403) serves as an effective substrate in HTS campaigns designed to identify inhibitors of protein phosphatases, which are a significant class of drug targets implicated in diseases ranging from cancer to metabolic disorders. nih.govrndsystems.comresearchgate.net

In these screening assays, disodium naphthyl phosphate is utilized in a system containing the target phosphatase enzyme. The enzyme catalyzes the hydrolysis of the phosphate group from the naphthyl moiety, releasing 1-naphthol (B170400). The liberated 1-naphthol can then be detected, often through a secondary reaction that produces a colorimetric or fluorescent signal. The intensity of this signal is directly proportional to the enzymatic activity.

When screening for inhibitors, the assay is performed in the presence of test compounds from a chemical library. A compound that effectively inhibits the phosphatase will reduce or prevent the hydrolysis of this compound, resulting in a significantly lower or absent signal compared to a control reaction without the inhibitor. This change in signal allows for the identification of "hits"—potential drug candidates that warrant further investigation. The robustness and reliability of this assay make it adaptable for the large-scale, automated platforms used in HTS. nih.gov

Table 1: High-Throughput Screening Assay Principle

| Step | Process | Component | Outcome |

|---|---|---|---|

| 1 | Enzymatic Reaction | This compound + Phosphatase | 1-Naphthol + Phosphate |

| 2 | Detection | 1-Naphthol + Detection Reagent | Measurable Signal (Colorimetric/Fluorescent) |

| 3 | Inhibition | Reaction Mix + Test Compound (Inhibitor) | Reduced or No Signal |

Research on the Role of Phosphatases in Drug Metabolism and Bioavailability

Phosphatases, particularly alkaline phosphatase (ALP), play a critical role in drug metabolism, primarily through the activation of phosphate ester prodrugs. nih.govrsc.org A prodrug is an inactive or less active molecule that is converted into an active drug within the body. This strategy is often employed to overcome poor solubility, low permeability, or other undesirable physicochemical properties of a parent drug, thereby enhancing its bioavailability. nih.gov

Psilocybin, for instance, is a naturally occurring prodrug that is dephosphorylated by alkaline phosphatase in the body to form the pharmacologically active compound psilocin. wikipedia.org Similarly, many synthetic drugs are designed as phosphate esters to improve their absorption. nih.govresearchgate.net Alkaline phosphatases, which are abundant in tissues like the intestinal mucosa, cleave the phosphate group, releasing the active drug at or near its site of absorption. nih.gov

Research in this area requires robust methods to quantify phosphatase activity in various biological matrices (e.g., intestinal cells, liver microsomes) to predict the conversion rate and efficiency of these prodrugs. This compound serves as a reliable substrate for such studies. By measuring the rate of 1-naphthol production when this compound is incubated with relevant biological samples, researchers can determine the level of endogenous phosphatase activity. This information is crucial for evaluating the feasibility of a phosphate prodrug strategy and for understanding potential variabilities in drug metabolism between individuals. nih.gov

Development of Diagnostic and Research Kits Utilizing this compound

This compound is a well-established histochemical substrate for detecting both acid and alkaline phosphatase activity, leading to its widespread use in diagnostic and research kits. medchemexpress.comfishersci.com A primary application is in the measurement of prostatic acid phosphatase (PAP) levels in serum, which can be an indicator in the diagnosis and monitoring of prostate cancer. nih.govhoriba-abx.com

Diagnostic kits for acid phosphatase typically operate on a kinetic colorimetric principle. labcarediagnostics.comthermofisher.com The assay involves the hydrolysis of α-naphthyl phosphate by acid phosphatase in the sample to produce α-naphthol. thermofisher.com This product then immediately reacts with a diazonium salt, such as Fast Red TR, which is also included in the reagent kit. horiba-abx.comlabcarediagnostics.com This coupling reaction forms a colored azo dye. labcarediagnostics.com The rate of color formation is measured spectrophotometrically and is directly proportional to the acid phosphatase activity in the sample. thermofisher.com

To differentiate the prostatic fraction from acid phosphatase originating from other tissues (e.g., platelets, erythrocytes), the assay is often run in parallel with a solution containing L-tartrate, a specific inhibitor of the prostatic isoenzyme. horiba-abx.comthermofisher.com The difference in activity between the uninhibited (total acid phosphatase) and inhibited reactions provides the level of prostatic acid phosphatase. thermofisher.com

Table 2: Components of a Typical Prostatic Acid Phosphatase (PAP) Diagnostic Kit

| Component | Function |

|---|---|

| α-Naphthyl Phosphate (Substrate) | Hydrolyzed by acid phosphatase to release α-naphthol. thermofisher.com |

| Fast Red TR (Diazo Dye) | Couples with α-naphthol to form a colored product for detection. horiba-abx.com |

| Citrate Buffer | Maintains the acidic pH required for optimal enzyme activity. horiba-abx.com |

| L-Tartrate Reagent (Inhibitor) | Specifically inhibits the prostatic isoenzyme of acid phosphatase. horiba-abx.com |

Immunodiagnostic Assay Development

In the field of immunodiagnostics, alkaline phosphatase (AP) is one of the most common enzymes conjugated to antibodies for the detection of target antigens in techniques like immunohistochemistry (IHC), Western blotting, and some forms of ELISA. jacksonimmuno.comzyagen.com this compound is frequently used as a chromogenic substrate in these assays, particularly when a stable, insoluble colored precipitate is desired for visualization on tissue sections or membranes. sigmaaldrich.combio-rad.com

The mechanism involves an antibody-AP conjugate binding to its target antigen. Upon addition of the substrate solution, the AP enzyme hydrolyzes this compound to 1-naphthol. wustl.edu Simultaneously, a diazonium salt, such as Fast Red TR or Fast Blue RR, present in the solution, couples with the liberated 1-naphthol. wustl.eduthermofisher.comsigmaaldrich.com This reaction produces an intensely colored, insoluble precipitate directly at the site of the antigen-antibody complex. sigmaaldrich.comnih.gov

This localization is critical in IHC, where it allows for the visualization of protein expression within the morphological context of a tissue. thermofisher.com In Western blotting, it results in a sharp, colored band on the membrane corresponding to the molecular weight of the target protein. sigmaaldrich.com The distinct red (with Fast Red) or blue/black (with Fast Blue) color provides a strong, permanent signal that can be observed with a standard light microscope. wustl.edusigmaaldrich.comsigmaaldrich.com

Advanced Analytical Chemistry Methodologies

Spectrophotometric Quantification of Phosphate (B84403) Species

Spectrophotometry offers a sensitive method for the quantification of phosphate, often through enzymatic assays where disodium (B8443419) naphthyl phosphate serves as a substrate. In such assays, a phosphatase enzyme catalyzes the hydrolysis of disodium naphthyl phosphate, releasing 1-naphthol (B170400) and inorganic phosphate. The liberated 1-naphthol can then be reacted with a chromogenic agent, such as a diazonium salt, to produce a colored azo dye. himedialabs.com The intensity of the resulting color, which is directly proportional to the amount of 1-naphthol released, can be measured spectrophotometrically at a specific wavelength. This allows for the indirect quantification of the original phosphate species.

This enzymatic approach is analogous to assays using other phosphatase substrates like p-nitrophenyl phosphate (pNPP), where the release of p-nitrophenol leads to a measurable color change. assaygenie.comsigmaaldrich.com The key to this method is the high specificity of the enzyme, which ensures that the reaction is selective for the phosphate ester of interest. The rate of the enzymatic reaction is dependent on the concentration of the substrate, and under controlled conditions, this can be correlated to the amount of phosphate present.

Alternatively, the inorganic phosphate released from the enzymatic hydrolysis of this compound can be quantified. A common method involves the reaction of the phosphate with a molybdate reagent in an acidic medium to form a phosphomolybdate complex. This complex is then reduced by a suitable agent to form a intensely colored molybdenum blue complex, which can be quantified spectrophotometrically. researchgate.net

Chromatographic Separation and Analysis of this compound

Chromatographic techniques are indispensable for the separation and quantitative analysis of this compound, particularly for assessing its purity and for its determination in complex mixtures. High-performance liquid chromatography (HPLC) is a primary tool, while gas chromatography (GC) and capillary electrophoresis (CE) also find specific applications.

The development of a robust HPLC method is crucial for the reliable analysis of this compound. A study on the closely related sodium 1-naphthyl phosphate provides a framework for such a method. nih.gov Key parameters that require optimization during method development include the selection of the stationary phase, the composition of the mobile phase, and the detection wavelength.

A reversed-phase C18 column is often suitable for the separation of polar compounds like organophosphates. ekb.eg The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol. japsonline.commdpi.com The pH of the aqueous buffer is a critical parameter that can influence the retention time and peak shape of the analyte. For ionizable compounds, adjusting the pH can suppress ionization and improve chromatographic performance. Gradient elution, where the proportion of the organic modifier is varied during the run, can be employed to achieve better separation of components with different polarities. sigmaaldrich.com

Detection is commonly performed using a UV detector, as the naphthyl group in this compound exhibits strong UV absorbance. nih.gov The selection of an appropriate detection wavelength is essential for achieving high sensitivity.

Table 1: Illustrative HPLC Method Parameters for Organophosphate Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Gradient of acetonitrile and phosphate buffer (pH 7.0) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 286 nm |

| Column Temperature | 20°C |

Due to its low volatility and polar nature, the direct analysis of this compound by gas chromatography is challenging. Therefore, a derivatization step is typically required to convert the non-volatile phosphate into a more volatile derivative. d-nb.info This can be achieved by esterification of the phosphate group. Once derivatized, the compound can be separated on a suitable GC column and detected with a phosphorus-specific detector, such as a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD), to achieve high selectivity and sensitivity.

Capillary electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged species like this compound. acs.orgnih.gov In CE, separation is achieved based on the differential migration of analytes in an electric field. The technique offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. Micellar electrokinetic chromatography (MEKC), a mode of CE, can be used to separate both charged and neutral molecules and could be applied to the analysis of this compound and its potential impurities.

Chromatographic methods, particularly HPLC, are essential for assessing the purity of this compound. chemodex.comsigmaaldrich.com Impurities such as free 1-naphthol and inorganic phosphate can be separated and quantified. nih.gov The purity is typically determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.

The quantitative determination of this compound in complex matrices, such as biological samples, requires a method that is not only sensitive and specific but also robust. Sample preparation is a critical step to remove interfering substances. This may involve techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). An internal standard is often used to compensate for any loss of analyte during sample preparation and to ensure the accuracy of the quantification.

Spectroscopic Characterization in Research: Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

Spectroscopic techniques are fundamental for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure.

¹H NMR: The proton NMR spectrum of this compound would show characteristic signals for the aromatic protons of the naphthyl group. The chemical shifts and coupling patterns of these protons can confirm the substitution pattern on the naphthalene (B1677914) ring system. rsc.orgscielo.br

³¹P NMR: Phosphorus-31 NMR is particularly useful for organophosphate compounds, as it provides direct information about the chemical environment of the phosphorus atom. The chemical shift of the phosphorus signal can confirm the presence of the phosphate group.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. nih.govchemicalbook.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to:

P-O-C (aryl) stretching vibrations.

P=O stretching vibrations of the phosphate group.

Aromatic C-H and C=C stretching vibrations of the naphthyl ring.

Table 2: Key Spectroscopic Data for this compound

| Technique | Observed Features |

|---|---|

| ¹H NMR | Signals in the aromatic region corresponding to the naphthyl protons. |

| ¹³C NMR | Signals corresponding to the carbon atoms of the naphthalene ring. |

| IR (FTIR) | Characteristic bands for P-O-C, P=O, and aromatic C-H/C=C vibrations. nih.govresearchgate.net |

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions and is used for both structural elucidation and sensitive quantification of this compound.

For structural elucidation, the compound is ionized, and the resulting molecular ion and its fragment ions are detected. The fragmentation pattern is characteristic of the molecule's structure. In the case of organophosphate compounds, common fragmentation pathways involve the cleavage of the P-O and C-O bonds. mdpi.comresearchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass of the ions, which allows for the determination of the elemental composition and further confirmation of the structure.

When coupled with a separation technique like liquid chromatography (LC-MS), mass spectrometry becomes a highly sensitive and selective tool for quantitative analysis. nih.gov This is particularly useful for detecting and quantifying low levels of this compound in complex matrices. The high selectivity of tandem mass spectrometry (MS/MS) allows for the monitoring of specific precursor-to-product ion transitions, which minimizes interferences from the matrix and enhances the reliability of the quantification.

Electrochemical Sensing and Immunosensor Development for Naphthyl Phosphate Detection

The detection of this compound and its hydrolysis product, 1-naphthol, is a significant area of interest in analytical chemistry, particularly in the development of sensitive and selective biosensors. Electrochemical methods, especially when coupled with immunoassays, offer a powerful platform for this purpose. The core principle often involves the enzymatic conversion of the electro-inactive naphthyl phosphate into an electro-active species, 1-naphthol, by alkaline phosphatase (ALP). This product can then be detected electrochemically, and the resulting signal is proportional to the concentration of the analyte.

Principles of Electrochemical Detection

Electrochemical sensors for naphthyl phosphate primarily rely on the enzymatic hydrolysis of the phosphate ester by ALP to produce 1-naphthol. researchgate.net This product is electrochemically active and can be oxidized at an electrode surface, generating a measurable current. The magnitude of this current is directly related to the concentration of 1-naphthol, which in turn corresponds to the initial amount of naphthyl phosphate or the activity of the ALP label in an immunoassay.

A comparative study between 1-naphthyl phosphate (1-NP) and 4-aminophenyl phosphate (4-APP) as substrates for an amperometric immunosensor highlighted the advantages of 1-NP. nih.gov While the hydrolysis product of 4-APP, 4-aminophenol, showed a more sensitive response at a lower oxidation potential, 1-NP was found to be the preferred substrate for applications in complex matrices like milk. nih.gov This preference is due to its ability to provide a chronoamperometric signal without electrochemical interference from the sample matrix when operated below +400 mV. nih.gov Furthermore, 1-NP is noted for being inexpensive and readily available. nih.gov

Development of Immunosensors

Immunosensors for the detection of 1-naphthol, a key biomarker for exposure to certain pesticides, have been developed using various formats and immobilization techniques. nih.gov These sensors often employ a competitive immunoassay format where the target analyte and an enzyme-labeled conjugate compete for a limited number of antibody binding sites.

One study compared the performance of immunosensors for 1-naphthol in both aqueous and organic media. nih.gov The best performance was achieved with a sensor based on Protein A/G immobilization of immunoreagents. nih.gov In aqueous media containing a surfactant, a limit of detection (LOD) of 16.2 µg/L and a dynamic range (DR) of 33.7-586.6 µg/L were achieved. nih.gov Interestingly, the sensor's performance was enhanced in a mixed organic-aqueous medium (50% methanol), reaching a lower LOD of 12.0 µg/L and a significantly wider DR of 53.6-17,756.0 µg/L. nih.gov This demonstrates the potential for using such sensors for the analysis of analytes with low water solubility. nih.gov

The following table summarizes the performance of a Protein A/G-based immunosensor for 1-naphthol in different media.

| Medium | Limit of Detection (LOD) (µg/L) | Dynamic Range (DR) (µg/L) |

| Aqueous with Tween 20 | 16.2 | 33.7 - 586.6 |

| 50% Methanol with Tween 20 | 12.0 | 53.6 - 17,756.0 |

Signal Amplification Strategies

To enhance the sensitivity of electrochemical immunosensors, various signal amplification strategies have been explored. One approach involves the use of nanomaterials to increase the electrochemical signal. For instance, an amplified electrochemical immunosensor was constructed using graphene oxide and platinum nanoparticles functionalized with cerium dioxide (Pt/CeO2/GO) nanocomposites. nih.gov In this "sandwich" type immunosensor, the Pt/CeO2/GO bioconjugates catalyzed the oxidation of 1-naphthol, which was produced in situ from the hydrolysis of 1-naphthyl phosphate by ALP. nih.gov This catalytic amplification resulted in a significantly improved detection limit of 0.43 pg/mL. nih.gov

Another powerful technique for signal enhancement is electrochemical-chemical (EC) redox cycling. mdpi.com In this method, the product of the enzymatic reaction is repeatedly oxidized at the electrode surface and then chemically reduced back to its original form by a reducing agent in the solution. This cycling process leads to a substantial amplification of the electrochemical signal. The combination of an enzymatic reaction and redox cycling has been shown to enable ultrasensitive detection, with reported detection limits in the femtogram per milliliter (fg/mL) range for certain analytes when using phosphatase-based immunosensors. nih.gov

The table below presents a comparison of different immunosensor platforms for analytes where 1-naphthyl phosphate serves as the enzymatic substrate, highlighting the impact of the amplification strategy.

| Analyte | Sensor Platform | Amplification Strategy | Limit of Detection (LOD) | Linear Range |

| Influenza | Graphene oxide & Pt/CeO2 nanocomposites | Nanomaterial catalysis | 0.43 pg/mL | 1.0 x 10⁻³ - 1.0 ng/mL and 5.0 - 1.0 x 10² ng/mL |

| Progesterone | Screen-printed carbon electrode | No amplification | Not specified | 0 - 50 ng/mL |

| 1-Naphthol | Protein A/G support | Solvent media optimization | 12.0 µg/L | 53.6 - 17,756.0 µg/L |

Environmental Enzymology and Biogeochemical Cycling

Assessment of Phosphatase Activity in Environmental Samples

Disodium (B8443419) naphthyl phosphate (B84403) serves as a crucial chromogenic substrate in environmental enzymology for the determination of phosphatase activity. The enzymatic hydrolysis of disodium naphthyl phosphate by phosphatases releases naphthol. The concentration of the liberated naphthol can be quantified spectrophotometrically after it is reacted with a chromogenic agent, providing a measure of the rate of organic phosphorus mineralization. This method is widely applied to various environmental samples to assess the functional capacity of microbial communities and to understand nutrient cycling dynamics.

In soil science, the measurement of phosphatase activity is a key indicator of the potential for microbial communities to mineralize organic phosphorus, a process vital for plant nutrition. Assays utilizing substrates like this compound, or the structurally similar disodium phenyl phosphate, are routinely employed to quantify the activity of both acid and alkaline phosphatases. These enzymes are primarily secreted by soil microorganisms and plant roots in response to phosphorus limitation.

The protocol for determining soil phosphatase activity generally involves the incubation of a soil sample with a buffered solution of this compound. Following incubation, the liberated naphthol is complexed with a chromogen, and the intensity of the resulting color is measured. The rate of naphthol production is indicative of the phosphatase activity in the soil.

| Soil Management Practice | Land Use | Acid Phosphatase Activity (μg product/g soil/h) | Alkaline Phosphatase Activity (μg product/g soil/h) |

|---|---|---|---|

| Conventional Tillage | Agriculture | 150 | 80 |

| No-Till | Agriculture | 220 | 110 |

| Organic Farming | Agriculture | 280 | 150 |

| Forested Land | Forestry | 350 | 90 |

| Grassland | Pasture | 250 | 120 |

These findings underscore the utility of phosphatase activity assays in evaluating the impact of land use and agricultural practices on soil biological function and nutrient cycling.

The application of this compound for assessing phosphatase activity extends to aquatic environments, where it can serve as an indicator of nutrient status and the functional response of microbial communities to phosphorus availability. In lakes, rivers, and marine ecosystems, alkaline phosphatase activity is often measured to detect phosphorus limitation in phytoplankton and bacteria. High alkaline phosphatase activity in water samples typically signifies low concentrations of readily available inorganic phosphorus, prompting aquatic microorganisms to produce these enzymes to access organic phosphorus sources.

The methodology for measuring phosphatase activity in water samples is analogous to that used for soil samples. A water sample is incubated with a buffered solution of this compound, and the subsequent release of naphthol is quantified. The rate of this reaction provides a measure of the potential of the aquatic microbial community to mineralize organic phosphorus.

| Aquatic Ecosystem | Trophic State | Alkaline Phosphatase Activity (nmol/L/h) |

|---|---|---|

| Oligotrophic Lake | Low Nutrient | 5 - 20 |

| Mesotrophic River | Moderate Nutrient | 20 - 100 |

| Eutrophic Reservoir | High Nutrient | 100 - 500+ |

| Coastal Marine Water | Variable | 10 - 80 |

These data highlight the potential of using phosphatase activity measurements as a sensitive bioindicator for assessing the nutrient status and ecological health of aquatic environments.

Role of Phosphatases in Phosphorus Biogeochemistry

Phosphatases are a diverse group of enzymes that play a pivotal role in the biogeochemical cycling of phosphorus, an essential nutrient for all life. These enzymes catalyze the hydrolysis of phosphomonoesters and phosphodiesters, breaking down complex organic phosphorus compounds into inorganic phosphate, which can be readily assimilated by plants and microorganisms.

In terrestrial ecosystems, a significant portion of the total soil phosphorus is bound in organic forms within soil organic matter. The mineralization of this organic phosphorus pool is largely mediated by the activity of soil phosphatases. The production of these enzymes by soil microbes and plant roots is a critical adaptive mechanism to acquire phosphorus in environments where its availability is limited. The rate of phosphatase-mediated mineralization is influenced by a multitude of factors, including soil pH, temperature, moisture, and the availability of both organic substrates and inorganic phosphorus.

Theoretical and Computational Chemistry Approaches

Molecular Modeling and Simulation of Disodium (B8443419) Naphthyl Phosphate (B84403) Interactions

Molecular modeling and simulation techniques, particularly molecular dynamics (MD), are instrumental in understanding the dynamic interactions between molecules. nih.gov While specific MD studies on disodium naphthyl phosphate are not prevalent in the literature, the methodology has been extensively applied to analogous systems, such as other organic phosphates and naphthalene (B1677914) derivatives, to explore their interactions with various surfaces and molecules. mdpi.comfrontiersin.orgmdpi.com These studies provide a framework for how the interactions of this compound would be computationally investigated.

Molecular dynamics simulations track the movements of atoms and molecules over time, governed by interatomic potential parameters or force fields. acs.org This allows for the examination of complex processes like adsorption to surfaces, formation of molecular aggregates, and interactions with solvent molecules. nih.gov For instance, simulations are used to shed light on the mechanisms behind protein adsorption on nanomaterials, highlighting the roles of hydrophobic effects, hydrogen bonds, and electrostatic interactions. frontiersin.org

In studies of organic phosphates interacting with mineral surfaces like goethite and diaspore, quantum mechanics/molecular mechanics (QM/MM) based MD simulations have been employed. mdpi.comfrontiersin.org These simulations reveal detailed binding mechanisms, such as the formation of monodentate and bidentate motifs where the phosphate group coordinates with the surface. frontiersin.org The simulations also quantify the interaction energies, providing a measure of the strength of binding, and highlight the crucial role of water molecules in mediating these interactions through hydrogen bonds and proton transfer events. mdpi.comfrontiersin.org

Similarly, MD simulations have been used to investigate the adsorption of naphthalene, the core aromatic structure of this compound, on clay mineral surfaces. mdpi.com These studies calculate the interaction energies, breaking them down into contributions from van der Waals and electrostatic forces, to determine the preferred binding sites and the influence of environmental factors like water content. mdpi.com The results show that naphthalene's interaction with a surface like montmorillonite (B579905) is stronger than with kaolinite (B1170537) due to greater electrostatic energy. mdpi.com

The table below, derived from a study on naphthalene's interaction with mineral surfaces, illustrates the type of data generated from such simulations.

| Interacting Species | Average Interaction Energy (kcal/mol) | van der Waals Energy (Evdw) Contribution (kcal/mol) | Electrostatic Energy (Eele) Contribution (kcal/mol) |

| Naphthalene & Montmorillonite | 401.76 | Dominant Contribution | Significant Contribution |

| Naphthalene & Kaolinite (Alumina Octahedral Surface) | 111.36 | Dominant Contribution | Lesser Contribution |

| Naphthalene & Kaolinite (Silica Tetrahedral Surface) | 91.49 | Dominant Contribution | Lesser Contribution |

| This interactive table is based on data from molecular dynamics simulations of naphthalene adsorption on clay mineral surfaces, demonstrating the quantification of interaction energies. mdpi.com |

These examples demonstrate that molecular modeling could be used to predict how this compound interacts with biological macromolecules, mineral surfaces, or other environmental components, providing a molecular-level picture of its binding characteristics. researchgate.net

Quantum Chemical Calculations of Reactivity and Mechanisms

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide fundamental insights into the electronic structure and reactivity of molecules. mdpi.com These methods are used to calculate properties like molecular orbital energies, electron distribution, and the thermodynamics of chemical reactions. ed.ac.ukrsc.org

For aromatic phosphate compounds, DFT calculations can elucidate the electronic properties governed by the naphthyl and phosphate groups. Studies on related naphthyl derivatives functionalized with other units use DFT to compute the energies and localizations of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ed.ac.uk The HOMO is often localized on the electron-rich naphthyl unit, while the LUMO's location depends on other functional groups. ed.ac.uk The energy gap between the HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability.

These calculations correlate well with experimental data from techniques like cyclic voltammetry, which measures a molecule's oxidation and reduction potentials. ed.ac.uk For a series of naphthyl derivatives, the calculated orbital energies were consistent with the observed oxidation potentials, confirming that the HOMO is based on the naphthyl unit in each case. ed.ac.uk

The following table presents data from a study on naphthyl derivatives, showcasing the kind of information obtained from a combination of experimental measurements and DFT calculations.

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Oxidation Potential Eox (V) | Reduction Potential Ered (V) | HOMO (eV) (Calculated) | LUMO (eV) (Calculated) |

| Derivative 1 | 360 | 450 | 1.25 | -1.50 | -6.0 | -2.5 |

| Derivative 2 | 450 | 550 | 1.20 | -1.20 | -6.0 | -2.8 |

| Derivative 3 | 500 | 600 | 1.22 | -1.00 | -6.0 | -3.0 |

| This interactive table is based on experimental and computational data for various naphthyl derivatives, illustrating the correlation between spectroscopic properties, electrochemical potentials, and calculated molecular orbital energies. ed.ac.uk |

Computational Studies on Solubility and Solution Behavior of Phosphate Compounds

The solubility and behavior of phosphate compounds in solution are critical to their function and are significantly influenced by interactions between the phosphate ions, counter-ions (like sodium), and water molecules. Computational studies, especially molecular dynamics simulations, are increasingly used to model these complex solution properties. nih.gov

A key challenge in accurately simulating solution behavior is the parameterization of the force field, which dictates the interactions between atoms. nih.gov For ionic species like phosphates, standard force fields can sometimes overstate the stability of ion pairing (salt bridges), leading to inaccurate predictions of solubility. nih.gov

Recent research has focused on refining these parameters by fitting simulation results to experimental data. In a study on disodium phosphate (Na₂HPO₄), researchers systematically adjusted the Lennard-Jones radius parameter for the sodium-oxygen interaction to match the experimentally known solubility limit. nih.gov They found that the calculated solubility limit was exponentially related to this radius parameter, demonstrating that small adjustments could lead to significant changes in predicted solubility. nih.gov

This refined model was then validated by calculating other physical properties, such as osmotic pressure, and comparing them to experimental values. nih.gov The study also allowed for the detailed analysis of interaction energies, breaking them down into electrostatic and van der Waals components between phosphate-phosphate, phosphate-sodium, and phosphate-water pairs. nih.gov

| Adjusted Na-O Lennard-Jones Radius (Å) | Resulting Solubility Limit (mol/kg) |

| 0.1200 | ~10.0 |

| 0.1275 | ~1.0 |

| 0.1350 | ~0.1 |

| 0.1425 | ~0.01 |

| This interactive table is based on data from a computational study optimizing force field parameters to predict the solubility of disodium phosphate. It shows the exponential relationship between a key interaction parameter and the resulting solubility. nih.gov |

This approach, once validated for simpler systems like disodium phosphate, can be extended to more complex molecules like this compound. By employing such a carefully parameterized model, simulations can provide valuable insights into the compound's solution behavior, including its tendency to aggregate, its interaction with co-solutes, and the structuring of water molecules around it. These computational methods are essential for understanding the molecular underpinnings of the solubility of phosphate compounds. kamkaco.comresearchgate.net

Emerging Research Frontiers and Future Perspectives

Innovations in Disodium (B8443419) Naphthyl Phosphate-Based Sensor Technologies

Recent advancements in sensor technology have utilized disodium naphthyl phosphate (B84403) as a key component in the development of highly sensitive biosensors. A notable innovation is the creation of a versatile platform for electrochemical biosensors based on alkaline phosphatase (ALP). researchgate.netresearchgate.net This platform employs an avidin-modified indium tin oxide (ITO) electrode as the sensing electrode and 1-naphthyl phosphate (a form of disodium naphthyl phosphate) as the ALP substrate. researchgate.netresearchgate.net A key advantage of this system is the minimal electrocatalytic activity of the 1-naphthyl phosphate substrate itself, contrasted with the strong electrocatalytic activity of its enzymatic product, 1-naphthol (B170400), on the ITO electrodes. researchgate.netresearchgate.net This difference allows for a high signal-to-background ratio, enabling highly sensitive detection. researchgate.netresearchgate.net This platform has been successfully used to detect mouse IgG with a detection limit as low as 1.0 pg/mL. researchgate.netresearchgate.net

Another area of innovation involves the use of this compound in immunosensors for monitoring hormones, such as progesterone in cow's milk. moleculardepot.com Research has compared 1-naphthyl phosphate with other substrates like 4-aminophenyl phosphate for use in screen-printed amperometric immunosensors. moleculardepot.com Such sensors are crucial for veterinary diagnostics and agricultural management. The development of these technologies highlights a trend towards creating more efficient, sensitive, and field-deployable diagnostic tools.

Furthermore, novel fluorescence-based strategies are being developed for the sensitive detection of phosphatase activity. One such method involves a Förster resonance energy transfer (FRET) biosensor for acid phosphatase, which is detected through the enzymatic hydrolysis of a phosphate substrate, leading to a measurable change in fluorescence. nih.gov These innovations in sensor design and application underscore the ongoing importance of this compound in analytical biochemistry and diagnostics.

| Sensor Type | Analyte | Substrate | Key Innovation | Detection Limit |

| Electrochemical Immunosensor | Mouse IgG | 1-Naphthyl Phosphate | Avidin-modified ITO electrode for high signal-to-background ratio | 1.0 pg/mL |

| Amperometric Immunosensor | Progesterone | 1-Naphthyl Phosphate | Screen-printed electrodes for veterinary diagnostics | Not Specified |

| Fluorescence Biosensor | Acid Phosphatase | Phosphate Substrate | Förster resonance energy transfer (FRET) mechanism | 0.01 ng/mL (for 1-NAP) |

Potential for Novel Therapeutic and Biotechnological Interventions

The unique structure of this compound allows for effective interaction with various biological systems, which is being explored for new therapeutic and biotechnological applications. chemimpex.com Its role as a molecular tool is well-established, particularly in the study of enzymes and cellular pathways that are critical targets for drug development. moleculardepot.com

A significant area of research focuses on the interaction of 1-naphthyl phosphate with phospholipases, a class of enzymes involved in numerous signaling pathways and cellular processes. moleculardepot.com Studies have investigated the inhibitory effects of 1-naphthyl phosphate on phospholipase A, phospholipase A2, and phospholipase C. moleculardepot.com Understanding these interactions is crucial as phospholipases are implicated in various diseases, including inflammatory conditions and cancer. The ability of 1-naphthyl phosphate to modulate the activity of these enzymes and other membrane-bound enzymes suggests its potential as a lead compound for developing new therapeutic agents. moleculardepot.com

In biotechnology, this compound is used in drug formulation and development to assess the bioavailability and metabolic pathways of new pharmaceutical compounds. chemimpex.com Its "Biotechnology grade" purity makes it a reliable reagent for these sensitive applications. moleculardepot.commoleculardepot.com Furthermore, its role in studying phospholipid metabolism and cellular signaling pathways provides researchers with a tool to investigate cellular processes and potentially identify new targets for biotechnological intervention. moleculardepot.com

Methodological Advancements in Naphthyl Phosphate Research

The use of this compound in research has been enhanced by significant methodological advancements, particularly in the development of enzyme assays. A key development is a continuous assay for acid phosphatase that uses 1-naphthyl phosphate as a substrate. researchgate.net This method allows for the precise determination of the initial reaction rate by measuring the release of 1-naphthol, facilitating detailed steady-state and pre-steady-state kinetic studies of phosphatase-catalyzed reactions. researchgate.net This advancement enables the accurate determination of crucial kinetic parameters such as Kₘ and kₖₐₜ for enzymes like human prostatic acid phosphatase. researchgate.net

Researchers have also refined techniques for determining phosphatase activity in various formats. Disodium 1-naphthyl phosphate has been used as a component in mixtures for soaking chromatography paper to determine acid phosphatase activity and for preparing acid phosphomonoesterase-reactive imprinting sheets. sigmaaldrich.comchemicalbook.com It is also a critical component in staining solutions for identifying alkaline phosphatase isoforms in non-denaturing polyacrylamide gels and for staining plant roots to determine phosphomonoesterase activity. sigmaaldrich.comchemicalbook.com

The establishment of specifications for high-quality 1-naphthyl phosphate as a substrate has also been a crucial methodological step, ensuring the reliability and reproducibility of assays for measuring prostatic acid phosphatase activity. moleculardepot.com These advancements collectively improve the precision, efficiency, and scope of research involving phosphatases.

Key Methodological Applications of this compound

| Research Method | Application | Purpose |

|---|---|---|

| Continuous Spectrophotometric Assay | Enzyme Kinetics | Determination of Kₘ and kₖₐₜ for acid phosphatase. researchgate.net |

| Chromatography Paper Assay | Enzyme Activity | Qualitative and semi-quantitative determination of acid phosphatase activity. sigmaaldrich.comchemicalbook.com |

| Gel Staining | Isoform Identification | Staining of alkaline phosphatase isoforms in polyacrylamide gels. sigmaaldrich.comchemicalbook.com |

Interdisciplinary Research Integrating this compound Applications

This compound's utility extends beyond biochemistry and medicine into several interdisciplinary fields, including environmental science and industrial chemistry. Its application in analytical chemistry as a reagent for quantifying phosphate levels is fundamental to many areas. chemimpex.com

In environmental monitoring, the compound aids in the detection and analysis of phosphates in environmental samples, which is vital for assessing water quality and pollution levels. chemimpex.com The enzymatic hydrolysis of this compound can be coupled with detection methods to quantify phosphate concentrations, providing a sensitive tool for environmental scientists.

In the realm of industrial applications, this compound serves as a reagent in organic synthesis and is used in the manufacturing of specialty chemicals. chemimpex.com Its ability to act as a phosphate donor makes it valuable in the synthesis of phosphonates and phosphates, which are important components in the production of agrochemicals and other chemical intermediates. chemimpex.com This integration of biochemistry with environmental and industrial chemistry highlights the compound's versatility and the broad impact of research in this area.

Q & A

Q. What are the critical parameters for ensuring compliance with NSF/ISO standards in this compound-based water treatment studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.